molecular formula C9H6BrF3N2 B6609461 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 2870666-71-8

2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No. B6609461
CAS RN: 2870666-71-8
M. Wt: 279.06 g/mol
InChI Key: PBNGOFWJPRWTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole (BMTFBD) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a versatile synthetic reagent that can be used in various reactions and processes. BMTFBD has been extensively studied and is used in a variety of research projects, such as drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole is widely used in a variety of scientific research applications. It is used in the synthesis of drugs, as a catalyst in organic synthesis, and in the preparation of polymers and other materials. Additionally, it is used in biochemical and physiological studies, such as the study of enzyme activity, protein-protein interactions, and structural studies. It is also used in laboratory experiments, such as the determination of reaction kinetics, affinity measurements, and the study of biological systems.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole is not well understood. However, it is thought to act as a reagent in various reactions, such as the formation of carbon-carbon bonds, the formation of organometallic compounds, and the activation of organic substrates. Additionally, it is believed to act as a catalyst in the synthesis of drugs and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole are not well understood. However, it has been shown to have a variety of effects on enzymes, proteins, and other biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase. Additionally, it has been shown to interact with protein-protein interactions, such as the interaction between the cytoplasmic domains of integrins and the extracellular domains of their ligands.

Advantages and Limitations for Lab Experiments

2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole has several advantages and limitations for laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of reactions and processes. Additionally, it is relatively easy to synthesize and purify. However, it is relatively expensive and can be toxic if not handled properly. Additionally, it is not very stable and can degrade over time.

Future Directions

There are several potential future directions for 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole. One potential direction is the development of new synthetic methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in drug synthesis and other areas. Finally, further studies into its mechanism of action could lead to new insights into the structure and function of proteins and other biological systems.

Synthesis Methods

The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-1,3-benzodiazole involves the reaction of 1,3-benzodiazole with bromomethyl and trifluoromethyl groups. The reaction is typically carried out in an inert atmosphere, such as nitrogen, with a catalyst. The reaction is performed at a temperature of 100-200°C and the reaction time is typically around 5-10 minutes. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

2-(bromomethyl)-1-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c10-5-8-14-6-3-1-2-4-7(6)15(8)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNGOFWJPRWTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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